3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride
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Overview
Description
3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound features a quinoline core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminobenzylamine with methyl ketones, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active quinoline derivatives.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The quinoline core can also participate in π-π stacking interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic heterocyclic compound with a similar core structure.
2-Aminobenzylamine: A precursor in the synthesis of the target compound.
Methylquinoline: A derivative with a methyl group on the quinoline ring.
Uniqueness
3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to the presence of both an aminomethyl group and a methyl group on the quinoline ring, which enhances its reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of chemistry and beyond.
Biological Activity
3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on available research findings.
- Chemical Name: this compound
- CAS Number: 1266691-46-6
- Molecular Formula: C11H12ClN2O
- Molecular Weight: 224.68 g/mol
- Purity: >95%
Research indicates that compounds similar to 3-(aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one exhibit various mechanisms of action, particularly in inhibiting specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of mutant isocitrate dehydrogenase (mt-IDH), which is implicated in various cancers. This inhibition may lead to reduced levels of oncometabolite 2-hydroxyglutarate (2-HG), which is associated with tumorigenesis in IDH-mutant cancers .
- Antimicrobial Activity : Similar quinoline derivatives have demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis. For instance, derivatives with structural similarities exhibited minimal inhibitory concentrations (MIC) ranging from 0.9 to 20 μg/mL against resistant strains of M. tuberculosis .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to 3-(aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one:
- Antitubercular Activity : A study on quinolone derivatives found that some compounds exhibited excellent activity against multidrug-resistant strains of M. tuberculosis, with MIC values significantly lower than those for standard treatments . The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the quinoline scaffold could enhance activity.
- Inhibition of Cancer Metabolism : The inhibition of mt-IDH by similar compounds has been linked to therapeutic effects in gliomas and acute myeloid leukemia (AML). These findings suggest that targeting metabolic pathways can be a viable strategy for cancer treatment .
Properties
IUPAC Name |
3-(aminomethyl)-6-methyl-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-7-2-3-10-8(4-7)5-9(6-12)11(14)13-10;/h2-5H,6,12H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUVWOQVJDCIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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